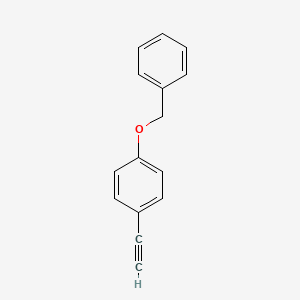

4'-Benzyloxyphenyl acetylene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-4-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O/c1-2-13-8-10-15(11-9-13)16-12-14-6-4-3-5-7-14/h1,3-11H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQHAOXRZNLCKJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363422 | |

| Record name | 4'-Benzyloxyphenyl acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84284-70-8 | |

| Record name | 4'-Benzyloxyphenyl acetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 84284-70-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis and Characterization of 4'-Benzyloxyphenyl Acetylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4'-Benzyloxyphenyl acetylene, a valuable building block in medicinal chemistry and materials science. This document outlines a detailed synthetic protocol based on the Sonogashira coupling reaction, along with expected analytical data for the thorough characterization of the final compound.

Core Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value |

| CAS Number | 84284-70-8 |

| Molecular Formula | C₁₅H₁₂O |

| Molecular Weight | 208.26 g/mol |

| Appearance | Off-white to light yellow solid |

| Purity | ≥98% |

| Storage | 4°C, stored under nitrogen |

Table 2: Predicted Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.45-7.30 (m, 5H, Ar-H of Benzyl), 7.40 (d, J=8.8 Hz, 2H, Ar-H), 6.95 (d, J=8.8 Hz, 2H, Ar-H), 5.10 (s, 2H, OCH₂), 3.05 (s, 1H, C≡CH) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 159.0, 136.5, 133.5, 128.6, 128.0, 127.5, 115.5, 115.0, 83.0, 77.0, 70.5 |

| IR (KBr) | ν (cm⁻¹): ~3300 (C≡C-H stretch), 3030 (Ar C-H stretch), 2110 (C≡C stretch), 1605, 1510 (C=C stretch), 1240 (C-O stretch) |

| Mass Spectrometry (EI) | m/z: 208 [M]⁺, 91 [C₇H₇]⁺ |

Synthesis Pathway

The synthesis of this compound is most effectively achieved via a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. A plausible two-step synthetic route starts from the readily available 4-iodophenol.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 4-Benzyloxyiodobenzene

This procedure details the Williamson ether synthesis to protect the hydroxyl group of 4-iodophenol.

Materials:

-

4-Iodophenol (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

Acetone (anhydrous)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 4-iodophenol in anhydrous acetone, add potassium carbonate.

-

Add benzyl bromide dropwise to the stirred suspension.

-

Reflux the reaction mixture for 12-16 hours, monitoring the progress by Thin-Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield crude 4-benzyloxyiodobenzene, which can be used in the next step without further purification if TLC shows a clean conversion.

Step 2: Synthesis of this compound

This protocol describes the Sonogashira coupling of 4-benzyloxyiodobenzene with a protected acetylene source, followed by deprotection.

Materials:

-

4-Benzyloxyiodobenzene (1.0 eq)

-

Ethynyltrimethylsilane (1.2 eq)

-

Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (0.03 eq)

-

Copper(I) iodide (CuI) (0.05 eq)

-

Triethylamine (TEA) (3.0 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-benzyloxyiodobenzene, PdCl₂(PPh₃)₂, and CuI.

-

Add anhydrous THF and triethylamine via syringe.

-

Add ethynyltrimethylsilane dropwise to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 3-12 hours.

-

Upon completion, dilute the mixture with diethyl ether and wash with a saturated aqueous solution of NH₄Cl and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude intermediate, 1-(benzyloxy)-4-((trimethylsilyl)ethynyl)benzene, by flash column chromatography on silica gel.

-

Dissolve the purified intermediate in methanol and add potassium carbonate.

-

Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).

-

Remove the methanol under reduced pressure, add water to the residue, and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to afford the final product, this compound.

Characterization Workflow

A systematic approach is essential for the unambiguous characterization of the synthesized this compound.

Caption: Workflow for the characterization of this compound.

An In-depth Technical Guide to 4'-Benzyloxyphenyl Acetylene: Chemical Properties and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of 4'-benzyloxyphenyl acetylene. This compound, featuring a terminal alkyne and a benzyloxy ether, is a valuable building block in organic synthesis, with potential applications in medicinal chemistry and materials science. This document details experimental protocols for its preparation via Sonogashira coupling and outlines the expected outcomes from key analytical techniques, including NMR, IR, and mass spectrometry. Furthermore, it explores the reactivity and stability of the molecule and discusses the potential biological significance of the benzyloxyphenyl acetylene scaffold.

Chemical Properties

This compound, also known as 1-(benzyloxy)-4-ethynylbenzene, is an organic compound with the molecular formula C₁₅H₁₂O.[1][2] It presents as an off-white to light yellow solid.[2] Key quantitative properties are summarized in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₂O | [1][2] |

| Molecular Weight | 208.26 g/mol | [1][2] |

| Melting Point | 260 °C | [2][3] |

| Boiling Point (Predicted) | 328.5 ± 25.0 °C | [2][3] |

| Appearance | Off-white to light yellow solid | [2] |

| Storage Temperature | 2-8°C or 4°C under nitrogen | [1][2] |

| Solubility | Soluble in common organic solvents like THF, CH₂Cl₂, and acetone. | |

| Synonyms | 1-(Benzyloxy)-4-ethynylbenzene, Benzyl 4-ethynylphenyl ether | [1] |

Synthesis

The synthesis of this compound is commonly achieved through a palladium-catalyzed cross-coupling reaction, most notably the Sonogashira coupling. A general and reliable method involves the coupling of an aryl halide (e.g., 1-(benzyloxy)-4-iodobenzene) with a protected acetylene source, such as trimethylsilylacetylene (TMSA), followed by deprotection of the silyl group.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Sonogashira Coupling and Deprotection

This protocol outlines a two-step synthesis of this compound from 1-(benzyloxy)-4-iodobenzene and trimethylsilylacetylene.

Step 1: Synthesis of ((4-(Benzyloxy)phenyl)ethynyl)trimethylsilane

-

Materials:

-

1-(Benzyloxy)-4-iodobenzene

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Standard glassware for inert atmosphere reactions

-

-

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-(benzyloxy)-4-iodobenzene (1.0 eq).

-

Dissolve the starting material in a mixture of anhydrous THF and triethylamine (2:1 v/v).

-

To the stirred solution, add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.05 eq).[4]

-

Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst.

-

Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ((4-(benzyloxy)phenyl)ethynyl)trimethylsilane.

-

Step 2: Deprotection to this compound

-

Materials:

-

((4-(Benzyloxy)phenyl)ethynyl)trimethylsilane

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Dichloromethane (CH₂Cl₂)

-

-

Procedure:

-

Dissolve the silyl-protected alkyne (1.0 eq) from Step 1 in a mixture of methanol and dichloromethane.

-

Add potassium carbonate (2.0 eq) to the solution.

-

Stir the mixture at room temperature for 1-3 hours, monitoring the deprotection by TLC.[1]

-

Once the reaction is complete, neutralize the mixture with dilute aqueous HCl.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude this compound.

-

If necessary, the product can be further purified by recrystallization or column chromatography.

-

Analysis and Characterization

The structure and purity of this compound can be confirmed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, and the acetylenic proton.

-

Aromatic Protons: Multiple signals in the range of δ 6.9-7.5 ppm. The protons on the phenyl ring adjacent to the ether oxygen will be shifted slightly upfield compared to those on the benzyl group.

-

Benzylic Protons (-O-CH₂-Ph): A singlet around δ 5.0-5.1 ppm.

-

Acetylenic Proton (-C≡C-H): A singlet around δ 3.0 ppm.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic, benzylic, and acetylenic carbons.

-

Aromatic Carbons: Signals between δ 115 and 160 ppm.

-

Benzylic Carbon (-O-CH₂-Ph): A signal around δ 70 ppm.

-

Acetylenic Carbons (-C≡C-H): Two signals in the range of δ 77-84 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule.

Table 2: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Acetylenic C-H Stretch | ~3300 | Strong, sharp |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch (CH₂) | 2850-2960 | Medium |

| C≡C Stretch | ~2100-2150 | Weak to medium, sharp |

| Aromatic C=C Stretch | 1500-1600 | Medium to strong |

| C-O Stretch (Ether) | 1200-1250 | Strong |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show the molecular ion peak (M⁺) at m/z 208. The fragmentation pattern is expected to be influenced by the benzylic ether linkage.

Caption: Plausible mass spectrometry fragmentation pathway.

A primary fragmentation pathway would involve the cleavage of the benzylic C-O bond, leading to the formation of a stable tropylium ion at m/z 91. Another significant fragment could arise from the loss of the benzyl radical, resulting in an ion at m/z 117.

Reactivity and Stability

The chemical reactivity of this compound is dictated by its two primary functional groups: the terminal alkyne and the benzyl ether.

-

Terminal Alkyne: The acidic proton of the terminal alkyne can be deprotonated by a strong base (e.g., n-BuLi, NaNH₂) to form a nucleophilic acetylide.[5] This acetylide can then participate in various carbon-carbon bond-forming reactions. The alkyne can also undergo addition reactions with electrophiles and participate in cycloaddition reactions.[5][6]

-

Benzyl Ether: The benzyl ether linkage is generally stable under neutral and basic conditions. However, it can be cleaved under reductive conditions (e.g., catalytic hydrogenolysis) or strongly acidic conditions.[7] Visible-light-mediated debenzylation has also been reported as a mild cleavage method.[7]

The compound should be stored in a cool, dry place, and under an inert atmosphere to prevent potential polymerization or degradation of the terminal alkyne.

Applications in Drug Development and Materials Science

While specific biological activities of this compound are not extensively documented, the structural motifs it contains are prevalent in medicinally and materially relevant molecules.

-

Medicinal Chemistry: The acetylene group is a recognized pharmacophore and is present in numerous bioactive compounds.[8][9] It can act as a rigid linker or a bioisostere for other functional groups. The benzyloxyphenyl moiety is also found in various pharmacologically active agents. Therefore, this compound serves as a valuable scaffold for the synthesis of novel compounds with potential therapeutic applications, including in the development of enzyme inhibitors and receptor antagonists.

-

Materials Science: The rigid, linear structure imparted by the phenylacetylene unit makes this compound and its derivatives of interest in the development of liquid crystals and other advanced materials with specific optical and electronic properties.[4]

Caption: Potential application areas.

Conclusion

This compound is a versatile synthetic intermediate with well-defined chemical and physical properties. Its synthesis is readily achievable through established organometallic coupling reactions. The presence of both a reactive terminal alkyne and a stable, yet cleavable, benzyl ether makes it an attractive building block for the construction of more complex molecules for applications in drug discovery and materials science. This guide provides the foundational knowledge for researchers to effectively synthesize, characterize, and utilize this valuable compound in their scientific endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. rsc.org [rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. rsc.org [rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. rsc.org [rsc.org]

- 8. neojournals.com [neojournals.com]

- 9. A Fragmentation Study on Four Oligostilbenes by Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of 4'-Benzyloxyphenyl Acetylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and a detailed synthetic protocol for 4'-Benzyloxyphenyl acetylene. The information is intended to support research and development activities where this molecule is of interest.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. This data is predicted based on the analysis of structurally related compounds and general principles of spectroscopic interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.45 - 7.30 | m | 5H | Ar-H (Benzyl) |

| ~7.40 | d | 2H | Ar-H (Phenyl, ortho to -C≡CH) |

| ~6.95 | d | 2H | Ar-H (Phenyl, ortho to -OBn) |

| ~5.10 | s | 2H | -O-CH₂ -Ph |

| ~3.05 | s | 1H | -C≡C-H |

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~159.0 | C -OBn |

| ~136.5 | Ar-C (Benzyl, ipso) |

| ~133.5 | Ar-C H (ortho to -C≡CH) |

| ~128.6 | Ar-C H (Benzyl) |

| ~128.2 | Ar-C H (Benzyl) |

| ~127.5 | Ar-C H (Benzyl) |

| ~115.0 | Ar-C H (ortho to -OBn) |

| ~114.5 | Ar-C (ipso to -C≡CH) |

| ~83.5 | -C ≡CH |

| ~77.5 | -C≡C H |

| ~70.0 | -O-C H₂-Ph |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, Sharp | ≡C-H stretch |

| ~3030 | Medium | Aromatic C-H stretch |

| ~2920 | Weak | Aliphatic C-H stretch |

| ~2110 | Medium, Sharp | C≡C stretch |

| ~1605, 1510 | Strong | Aromatic C=C stretch |

| ~1245 | Strong | Ar-O stretch (asymmetric) |

| ~1025 | Medium | Ar-O stretch (symmetric) |

| ~830 | Strong | p-disubstituted benzene C-H bend |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Relative Intensity (%) | Assignment |

| 208 | 100 | [M]⁺ (Molecular Ion) |

| 91 | ~80 | [C₇H₇]⁺ (Tropylium ion) |

| 117 | ~40 | [M - C₇H₇]⁺ |

| 179 | ~30 | [M - CHO]⁺ |

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Sonogashira coupling reaction. This protocol outlines a general procedure that can be adapted.

Materials:

-

4-Iodophenol or 4-Bromophenol

-

Benzyl bromide

-

Ethynyltrimethylsilane

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Base (e.g., Triethylamine, Diisopropylethylamine)

-

Solvent (e.g., Tetrahydrofuran, Toluene)

-

Tetrabutylammonium fluoride (TBAF)

Procedure:

-

Benzylation of 4-halophenol: To a solution of 4-iodophenol or 4-bromophenol in a suitable solvent (e.g., acetone, DMF), add a base such as potassium carbonate. Stir the mixture and add benzyl bromide dropwise. Heat the reaction mixture to facilitate the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC). Upon completion, perform an aqueous workup and purify the product (4-(benzyloxy)iodobenzene or 4-(benzyloxy)bromobenzene) by column chromatography or recrystallization.

-

Sonogashira Coupling: To a degassed solution of the 4-(benzyloxy)halobenzene and a suitable solvent (e.g., THF or toluene), add the palladium catalyst, copper(I) iodide, and a base (e.g., triethylamine). To this mixture, add ethynyltrimethylsilane dropwise. The reaction is typically stirred at room temperature or slightly elevated temperatures until the starting material is consumed (monitored by TLC).

-

Deprotection: After an aqueous workup and purification of the silyl-protected product, dissolve the compound in a solvent like THF. Add a solution of TBAF and stir at room temperature. The deprotection is usually rapid and can be monitored by TLC.

-

Final Purification: After completion of the deprotection, perform an aqueous workup and extract the product with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield pure this compound.

Spectroscopic Analysis

-

NMR Spectroscopy: Prepare a sample of the purified product in deuterated chloroform (CDCl₃). Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

IR Spectroscopy: Obtain the infrared spectrum of the purified product using a Fourier-transform infrared (FTIR) spectrometer, either as a thin film on a salt plate or as a KBr pellet.

-

Mass Spectrometry: Analyze the purified product using a mass spectrometer with an electron ionization (EI) source to determine the molecular weight and fragmentation pattern.

Visualizations

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Caption: Synthetic and analytical workflow for this compound.

A Technical Guide to Novel Synthesis Routes for 4'-Benzyloxyphenyl Acetylene Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of modern and efficient synthetic routes for the preparation of 4'-Benzyloxyphenyl acetylene derivatives. These compounds are valuable building blocks in medicinal chemistry and materials science, owing to the versatile reactivity of the acetylene moiety and the physicochemical properties imparted by the benzyloxyphenyl group. This document details two primary synthetic strategies, provides step-by-step experimental protocols, and presents quantitative data for comparison.

Introduction

The this compound scaffold is a key structural motif in a variety of biologically active molecules. The acetylene group can participate in numerous transformations, such as click chemistry, Sonogashira couplings, and serves as a privileged structural feature in drug discovery, targeting a wide range of proteins including kinases and steroid receptors.[1][2] The benzyloxy group offers a stable protecting group for the phenolic hydroxyl and can influence the pharmacokinetic properties of a molecule. This guide will focus on two principal and robust methods for the synthesis of the core molecule, this compound: the Sonogashira coupling of a protected acetylene with a benzyloxy-substituted aryl halide, and the Corey-Fuchs reaction of 4-benzyloxybenzaldehyde.

Synthetic Strategies

Two main retrosynthetic pathways for this compound are outlined below. Both routes begin from commercially available starting materials and employ well-established, high-yielding reactions.

Route 1: Sonogashira Coupling

This approach involves the palladium-catalyzed cross-coupling of an aryl halide with a terminal alkyne. To avoid side reactions with the terminal alkyne, a protected version, such as trimethylsilylacetylene (TMSA), is often used, followed by a deprotection step.

Route 2: Corey-Fuchs Reaction

Experimental Protocols

Synthesis of Precursors

1. Synthesis of 4-Benzyloxyiodobenzene (Precursor for Route 1)

This precursor can be synthesized from 4-iodophenol and benzyl bromide via a Williamson ether synthesis.

-

Reaction:

-

Experimental Protocol:

-

To a solution of 4-iodophenol (1.0 eq) in a suitable solvent such as acetone or DMF, add potassium carbonate (1.5 eq).

-

Stir the mixture at room temperature for 15 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the potassium carbonate.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the crude product by column chromatography on silica gel to afford 4-benzyloxyiodobenzene.

-

2. Synthesis of 4-Benzyloxybenzaldehyde (Precursor for Route 2)

This aldehyde is prepared by the Williamson ether synthesis from 4-hydroxybenzaldehyde and benzyl bromide.

-

Reaction:

-

Experimental Protocol:

-

In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 eq) in ethanol.

-

Add anhydrous potassium carbonate (3.5 eq) to the solution.

-

Add benzyl bromide (1.02 eq) to the mixture.

-

Reflux the reaction mixture for 14 hours under a nitrogen atmosphere.

-

After cooling, filter the solid potassium carbonate and wash the residue with ethyl acetate.

-

Remove the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash sequentially with saturated sodium chloride solution, 5% sodium hydroxide solution, and distilled water.

-

Dry the ether solution over anhydrous magnesium sulfate and remove the solvent under reduced pressure.

-

Recrystallize the crude product from ethanol to obtain colorless crystals of 4-benzyloxybenzaldehyde. An 87.4% yield has been reported for this procedure.[6]

-

Route 1: Sonogashira Coupling and Deprotection

Step 1: Sonogashira Coupling of 4-Benzyloxyiodobenzene with Trimethylsilylacetylene

-

Reaction:

-

Experimental Protocol:

-

To a dried Schlenk flask, add 4-benzyloxyiodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous triethylamine (2.0 eq) and anhydrous THF as the solvent.

-

Add trimethylsilylacetylene (1.2 eq) via syringe.

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

-

Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the protected acetylene derivative.

-

Step 2: Deprotection of the Trimethylsilyl Group

-

Reaction:

-

Experimental Protocol:

-

Dissolve the silylated acetylene (1.0 eq) in methanol.

-

Add a catalytic amount of potassium carbonate (e.g., 0.1 eq).

-

Stir the mixture at room temperature for 2 hours under a nitrogen atmosphere.

-

Remove the methanol under reduced pressure.

-

Dilute the residue with diethyl ether, wash with water and brine.

-

Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the product by flash chromatography to obtain this compound.

-

Route 2: Corey-Fuchs Reaction

Step 1: Formation of the Dibromoalkene

-

Reaction:

-

Experimental Protocol:

-

To a solution of triphenylphosphine (4.0 eq) in dry dichloromethane at 0 °C, add carbon tetrabromide (2.0 eq) portionwise.

-

Stir the resulting dark red mixture for 30 minutes at 0 °C.

-

Add a solution of 4-benzyloxybenzaldehyde (1.0 eq) in dry dichloromethane dropwise.

-

Allow the reaction to warm to room temperature and stir until the starting aldehyde is consumed (monitored by TLC).

-

Quench the reaction with water and extract with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel. Yields for this step are typically in the range of 70-95%.[3]

-

Step 2: Conversion to the Terminal Alkyne

-

Reaction:

-

Experimental Protocol:

-

Dissolve the dibromoalkene (1.0 eq) in dry THF and cool to -78 °C under an argon atmosphere.

-

Slowly add n-butyllithium (2.1 eq, as a solution in hexanes) dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.

-

Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

| Parameter | Route 1: Sonogashira Coupling | Route 2: Corey-Fuchs Reaction |

| Starting Material | 4-Benzyloxyiodobenzene | 4-Benzyloxybenzaldehyde |

| Key Reagents | Pd catalyst, Cu(I) co-catalyst, base, protected acetylene | CBr₄, PPh₃, n-BuLi |

| Number of Steps | 2 (coupling + deprotection) | 2 (dibromoalkenation + elimination) |

| Typical Overall Yield | Good to Excellent | Good (typically 70-95% for the first step)[3] |

| Advantages | High functional group tolerance, mild reaction conditions. | Avoids the use of expensive metal catalysts, readily available aldehyde starting material. |

| Disadvantages | Potential for metal contamination in the final product. | Requires stoichiometric amounts of phosphine and strong base (n-BuLi), generation of triphenylphosphine oxide as a byproduct. |

Visualization of Workflows and Pathways

Logical Relationship of Synthetic Routes

References

- 1. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. grokipedia.com [grokipedia.com]

- 3. Corey-Fuchs Reaction [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. ijnc.ir [ijnc.ir]

- 6. Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility and Stability of 4'-Benzyloxyphenyl Acetylene in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4'-benzyloxyphenyl acetylene in organic solvents. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide leverages established chemical principles and data from structurally analogous compounds, namely aryl acetylenes and benzyl ethers, to provide a robust predictive assessment. The information herein is intended to guide researchers in handling, formulation development, and stability testing of this compound.

Physicochemical Properties of this compound

This compound is a solid organic compound with the following properties:

| Property | Value |

| Molecular Formula | C₁₅H₁₂O |

| Molecular Weight | 208.26 g/mol |

| Appearance | Off-white to light yellow solid |

| Melting Point | 260 °C |

| Boiling Point (Predicted) | 328.5 ± 25.0 °C |

Solubility Profile

Quantitative solubility data for this compound in a range of organic solvents is not extensively reported in the literature. However, based on its chemical structure—a largely nonpolar aromatic framework with a polarizable acetylene group and an ether linkage—a qualitative solubility profile can be predicted based on the "like dissolves like" principle. The compound is expected to exhibit good solubility in common organic solvents and be practically insoluble in water.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar Aprotic | Hexane, Toluene, Benzene | Soluble to Highly Soluble | The large nonpolar surface area of the two phenyl rings and the benzyl group will interact favorably with nonpolar solvents. |

| Polar Aprotic | Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate, Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble | These solvents can interact with the ether oxygen and the π-system of the acetylene and aromatic rings. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Sparingly Soluble to Soluble | The ability to accept a hydrogen bond at the ether oxygen may contribute to solubility, but the large nonpolar structure will limit miscibility with lower alcohols. |

| Aqueous | Water | Insoluble | The hydrophobic nature of the molecule will prevent significant dissolution in water. |

Stability Profile

The stability of this compound is primarily dictated by the chemical reactivity of its two key functional groups: the benzyl ether and the terminal acetylene. Benzyl ethers are known for their general stability under a wide range of conditions, but they are susceptible to cleavage under specific acidic, reductive, and some oxidative conditions. The terminal acetylene group can undergo various reactions, including oxidation and polymerization, particularly in the presence of heat, light, or metal catalysts.

Table 2: Predicted Stability of this compound Under Various Conditions

| Condition | Reagents/Environment | Predicted Stability | Potential Degradation Products |

| Acidic | Strong acids (e.g., HBr, BCl₃) | Unstable | 4-Ethynylphenol and benzyl bromide/chloride |

| Basic | Strong bases (e.g., NaOH, KOH) | Generally Stable | - |

| Oxidative | Strong oxidizing agents (e.g., KMnO₄, O₃); 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Unstable | Cleavage of the benzyl ether to form 4-ethynylphenol and benzaldehyde/benzoic acid. The acetylene group can also be oxidized. |

| Reductive | Catalytic Hydrogenolysis (H₂, Pd/C) | Unstable | 4-Ethylphenyl benzyl ether (if acetylene is reduced) and/or 4-ethynylphenol and toluene (if benzyl ether is cleaved). |

| Thermal | High temperatures | Potentially Unstable | Polymerization of the acetylene group or decomposition. |

| Photolytic | UV light | Potentially Unstable | May promote polymerization or oxidation. |

Experimental Protocols

Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of this compound in an organic solvent.

Workflow for Solubility Determination

Caption: Experimental workflow for solubility determination.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of solid this compound to a sealed vial containing the organic solvent of interest.

-

Equilibration: Place the vial in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient time (typically 24-48 hours) to reach equilibrium.

-

Phase Separation: Remove the vial from the shaker and allow it to stand at the same temperature to let the excess solid settle. Alternatively, centrifuge or filter the suspension using a syringe filter compatible with the solvent.

-

Sample Preparation: Carefully withdraw a known volume of the clear supernatant and dilute it gravimetrically or volumetrically with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Visible (UV-Vis) spectroscopy, against a standard curve of known concentrations.

-

Calculation: Calculate the solubility of this compound in the solvent (e.g., in mg/mL or mol/L) by back-calculating from the concentration of the diluted sample.

Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to assess the intrinsic stability of this compound and to develop a stability-indicating analytical method.

Workflow for Forced Degradation Study

Caption: Experimental workflow for a forced degradation study.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent mixture (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with an acid (e.g., 0.1 M HCl) and heat if necessary.

-

Base Hydrolysis: Treat the stock solution with a base (e.g., 0.1 M NaOH) at room temperature or with gentle heating.

-

Oxidation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60 °C).

-

Photodegradation: Expose the stock solution to UV and/or visible light in a photostability chamber.

-

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Neutralization: Neutralize the acidic and basic samples before analysis.

-

HPLC Analysis: Analyze all stressed samples, along with a non-stressed control sample, using a developed and validated stability-indicating HPLC method. The method should be able to separate the intact parent compound from all major degradation products.

-

Data Analysis:

-

Determine the percentage of degradation of this compound under each stress condition.

-

Assess the peak purity of the parent compound using a photodiode array (PDA) detector to ensure no co-eluting peaks.

-

Identify and characterize the major degradation products, if possible, using techniques like LC-MS.

-

Potential Degradation Pathways

Based on the known chemistry of benzyl ethers and terminal acetylenes, the following degradation pathways for this compound can be proposed.

Potential Degradation Pathways of this compound

Caption: Potential degradation pathways of this compound.

Disclaimer: The information provided in this technical guide is based on established chemical principles and data for analogous compounds. It is intended for guidance and informational purposes only. Experimental verification of the solubility and stability of this compound is strongly recommended for any specific application.

A Theoretical and Computational Exploration of 4'-Benzyloxyphenyl Acetylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a theoretical and computational approach to characterizing 4'-Benzyloxyphenyl acetylene, a molecule of interest in medicinal chemistry and materials science. In the absence of extensive experimental data, computational methods offer a powerful avenue for predicting molecular properties, understanding electronic structure, and simulating spectroscopic behavior. This document outlines a standard workflow employing Density Functional Theory (DFT) and other computational techniques to elucidate the geometric, electronic, and vibrational characteristics of this compound. The methodologies described herein are based on established computational practices for similar aromatic and acetylenic compounds, providing a robust framework for future in-silico and experimental investigations.

Introduction

This compound belongs to the class of substituted phenylacetylenes, which are integral building blocks in the synthesis of polymers, pharmaceuticals, and other functional organic materials. The combination of the rigid acetylene linker and the flexible benzyloxy group imparts unique conformational and electronic properties to the molecule. Understanding these properties at a molecular level is crucial for designing novel compounds with tailored functionalities.

Computational chemistry provides a suite of tools to predict and analyze molecular characteristics with high accuracy.[1] Methods like Density Functional Theory (DFT) have proven to be invaluable in studying the structure, reactivity, and spectroscopic signatures of organic molecules.[2] This guide details a theoretical and computational protocol for a thorough investigation of this compound, offering insights that can guide synthetic efforts and experimental characterization.

Computational Methodology

A typical computational study of an organic molecule like this compound involves several key steps, from geometry optimization to the calculation of various molecular properties.

Geometry Optimization

The first and most crucial step is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms.

Experimental Protocol:

-

Method: Density Functional Theory (DFT) is a widely used and reliable method for geometry optimization of organic molecules.[2][3] The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a popular choice known for its balance of accuracy and computational cost.[4]

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended. This basis set provides a good description of the electron distribution, including polarization and diffuse functions, which are important for capturing non-covalent interactions and describing the electronic structure of lone pairs and π-systems.

-

Software: The calculations can be performed using standard quantum chemistry software packages like Gaussian, ORCA, or Spartan.

-

Verification: To ensure that the optimized geometry corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies confirms that the structure is a stable conformer.

The logical workflow for this computational study is depicted in the following diagram:

References

An In-depth Technical Guide on the Discovery and Isolation of 4'-Benzyloxyphenyl Acetylene Precursors

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways, experimental protocols, and purification methodologies for 4'-Benzyloxyphenyl acetylene and its essential precursors. The document focuses on the prevalent Sonogashira coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds.[1][2] All quantitative data is presented in structured tables for comparative analysis, and key processes are visualized through detailed diagrams.

Introduction: Synthetic Strategy

This compound, also known as 1-ethynyl-4-(phenylmethoxy)benzene, is a valuable building block in the synthesis of more complex molecules, including liquid crystals and pharmaceutical intermediates.[3] Its synthesis is most effectively achieved through a palladium-catalyzed cross-coupling reaction, specifically the Sonogashira coupling.[4] This guide focuses on a robust and widely adopted two-step synthetic strategy:

-

Preparation of the Aryl Halide Precursor : Synthesis of 1-(benzyloxy)-4-iodobenzene via Williamson ether synthesis from 4-iodophenol and benzyl bromide.

-

Sonogashira Coupling : The reaction of the synthesized 1-(benzyloxy)-4-iodobenzene with a suitable acetylene source, such as trimethylsilylacetylene (TMSA), followed by deprotection to yield the terminal alkyne.

This strategic pathway is outlined below, detailing the discovery and isolation of the key precursors.

Synthesis of the Key Precursor: 1-(Benzyloxy)-4-iodobenzene

The initial step involves the protection of the hydroxyl group of 4-iodophenol using a benzyl group. This Williamson ether synthesis is a fundamental reaction that prevents the acidic phenol proton from interfering with the subsequent organometallic coupling reaction.

-

Reagents : 4-iodophenol (1.0 eq), benzyl bromide (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), acetone or acetonitrile (solvent).

-

Procedure :

-

To a solution of 4-iodophenol in acetone, add potassium carbonate.

-

Stir the suspension vigorously and add benzyl bromide dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor its progress using thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the resulting crude residue in a suitable organic solvent like ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure 1-(benzyloxy)-4-iodobenzene.

-

Caption: Synthesis of the 1-(Benzyloxy)-4-iodobenzene precursor.

Synthesis of this compound

The Sonogashira cross-coupling reaction is a powerful method for forming C(sp²)-C(sp) bonds.[1] In this core step, the synthesized aryl iodide precursor is coupled with an acetylene partner. Using trimethylsilylacetylene (TMSA) is advantageous as it prevents the self-coupling (Glaser coupling) of the terminal alkyne.[1] A subsequent deprotection step easily removes the silyl group to furnish the desired product.

-

Reagents : 1-(benzyloxy)-4-iodobenzene (1.0 eq), trimethylsilylacetylene (TMSA, 1.2 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), copper(I) iodide (CuI, 0.04 eq), triethylamine (Et₃N) or diisopropylamine (DIPA) (solvent and base).

-

Part A: Coupling Reaction :

-

To a flask charged with 1-(benzyloxy)-4-iodobenzene, Pd(PPh₃)₂Cl₂, and CuI, add degassed triethylamine.

-

Stir the mixture under an inert atmosphere (e.g., Argon) and add TMSA dropwise.

-

Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor by TLC or GC-MS.[5]

-

Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude silyl-protected intermediate.

-

-

Part B: Deprotection :

-

Dissolve the crude intermediate from Part A in a solvent mixture such as tetrahydrofuran (THF) and methanol.

-

Add a base like potassium carbonate (K₂CO₃) or a fluoride source like tetrabutylammonium fluoride (TBAF).

-

Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).

-

Perform an aqueous workup: add water and extract the product with an organic solvent (e.g., hexane or ether).[5]

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.[5]

-

Isolation and Purification

The final and critical stage is the isolation of pure this compound from the reaction mixture. Column chromatography is the most common and effective method for this purification.

-

Method : Flash column chromatography on silica gel.[3]

-

Procedure :

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

-

Load the crude product onto the column.

-

Elute the column with a solvent system of increasing polarity, typically a mixture of hexane and ethyl acetate or hexane and ether/acetone.[5]

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

-

Caption: Experimental workflow for Sonogashira coupling and isolation.

Data Presentation

The following tables summarize key quantitative data reported for Sonogashira coupling reactions and the physical properties of this compound.

Table 1: Representative Sonogashira Reaction Parameters

| Aryl Halide | Acetylene | Catalyst System | Base/Solvent | Temp. (°C) | Yield (%) | Reference |

| Substituted Iodobenzene | Aryl Acetylene | Pd on solid support / Cu₂O | THF/DMA | 80 | 62-75 | [5] |

| Iodobenzene Derivatives | Terminal Acetylenes | Pd immobilized on Janus particles | Et₃N / H₂O | Ambient | ~96 | [6] |

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| CAS Number | 84284-70-8 | [7][8] |

| Molecular Formula | C₁₅H₁₂O | [7][9] |

| Molecular Weight | 208.26 g/mol | [7][9] |

| Melting Point | 260 °C | [9] |

| Boiling Point | 328.5 ± 25.0 °C (Predicted) | [9] |

| ¹H NMR (CDCl₃, δ) | 8.34 (d), 8.22 (d), 7.53-7.40 (m), 7.21 (d), 7.09 (d), 7.06 (d), 5.15 (s, 2H), ... | [3]* |

| Purity | ≥98% (Commercially available) | [7] |

*Note: The provided ¹H NMR data is for a larger liquid crystal molecule containing the 4-benzyloxyphenyl moiety, illustrating characteristic shifts.[3] Specific shifts for the title compound would feature the benzylic protons (OCH₂) around 5.1 ppm and the aromatic protons in their respective regions.

References

- 1. books.lucp.net [books.lucp.net]

- 2. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 3. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. chemscene.com [chemscene.com]

- 8. This compound CAS#: 84284-70-8 [m.chemicalbook.com]

- 9. This compound | 84284-70-8 [amp.chemicalbook.com]

4'-Benzyloxyphenyl acetylene as a building block in organic synthesis

An In-depth Technical Guide to 4'-Benzyloxyphenyl Acetylene as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 1-(benzyloxy)-4-ethynylbenzene, is a versatile bifunctional organic compound that has garnered significant attention as a crucial building block in modern organic synthesis. Its structure, featuring a terminal alkyne group and a benzyl-protected phenol, provides two reactive sites that can be selectively functionalized. The terminal alkyne is a gateway for powerful carbon-carbon bond-forming reactions such as the Sonogashira coupling and azide-alkyne cycloadditions ("click chemistry"). The benzyl ether serves as a robust protecting group for the phenolic hydroxyl, which can be deprotected under specific conditions to reveal a new functional handle for further molecular elaboration.

This combination of functionalities makes this compound a valuable precursor for the synthesis of a wide array of complex molecules. Its derivatives are integral to the development of pharmaceuticals, advanced functional materials, and liquid crystals.[1] The acetylene unit, in particular, is a privileged structural motif in medicinal chemistry, often acting as a rigid linker between pharmacophores or as an isostere for other chemical groups.[2] This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, complete with experimental protocols and quantitative data to facilitate its use in research and development.

Physicochemical Properties

This compound is a stable, crystalline solid at room temperature. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 84284-70-8 | [3][4][5] |

| Molecular Formula | C₁₅H₁₂O | [3][5] |

| Molecular Weight | 208.26 g/mol | [3][5] |

| Melting Point | 260 °C | [3][4] |

| Boiling Point (Predicted) | 328.5 ± 25.0 °C | [3][4] |

| Density (Predicted) | 1.09 ± 0.1 g/cm³ | [4] |

| Purity | ≥98% (Commercially available) | [5][6] |

| Appearance | White to off-white solid | N/A |

| SMILES | C#CC1=CC=C(C=C1)OCC2=CC=CC=C2 | [5] |

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a sequence of protection followed by a Sonogashira cross-coupling reaction. The general workflow is outlined below.

Experimental Protocol: Synthesis via Sonogashira Coupling

This protocol is adapted from a similar synthesis of a disubstituted acetylene.[7]

-

Step 1: Synthesis of 4-(Benzyloxy)-1-iodobenzene.

-

To a solution of 4-iodophenol (1 eq.) in acetone, add potassium carbonate (1.5 eq.).

-

Add benzyl bromide (1.1 eq.) dropwise and heat the mixture to reflux for 12-16 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture, filter off the solids, and concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield 4-(benzyloxy)-1-iodobenzene.

-

-

Step 2: Synthesis of 4-(Benzyloxy)-1-((trimethylsilyl)ethynyl)benzene.

-

To a solution of 4-(benzyloxy)-1-iodobenzene (1 eq.) in toluene, add Pd(PPh₃)₄ (0.03 eq.), CuI (0.05 eq.), and triethylamine (Et₃N, 2 eq.).

-

Degas the mixture with nitrogen or argon for 15 minutes.

-

Add trimethylsilylacetylene (1.2 eq.) and stir the reaction at 40-50 °C for 12-24 hours.[7]

-

Monitor the reaction by TLC.

-

Upon completion, filter the mixture through a pad of celite, wash with toluene, and concentrate the filtrate.

-

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient).

-

-

Step 3: Synthesis of this compound.

-

Dissolve the silyl-protected intermediate (1 eq.) in methanol (MeOH).

-

Add a catalytic amount of anhydrous potassium carbonate (K₂CO₃, 0.2 eq.).

-

Stir the mixture at room temperature for 1-3 hours until deprotection is complete (monitored by TLC).[7]

-

Remove the solvent under reduced pressure.

-

Partition the residue between water and dichloromethane.

-

Separate the organic layer, dry it over anhydrous Na₂SO₄, filter, and concentrate to afford this compound as a solid.

-

Core Applications in Organic Synthesis

Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a powerful method for forming C(sp²)-C(sp) bonds, coupling terminal alkynes with aryl or vinyl halides.[8][9] It is a cornerstone of modern organic synthesis, widely used in the construction of conjugated systems, natural products, and pharmaceuticals.[8][10] this compound is an excellent substrate for this reaction, allowing for its conjugation to a variety of aromatic and heteroaromatic systems.

The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[9][11] Copper-free variations have also been developed to prevent the undesired homocoupling of the alkyne (Glaser coupling).[9][10]

References

- 1. nbinno.com [nbinno.com]

- 2. Acetylene Group, Friend or Foe in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | 84284-70-8 [amp.chemicalbook.com]

- 4. This compound CAS#: 84284-70-8 [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. 84284-70-8 Cas No. | [4-(Benzyloxy)phenyl]acetylene | Apollo [store.apolloscientific.co.uk]

- 7. Trapping evidence for the thermal cyclization of di-(o-acetylphenyl)acetylene to 3,3'-dimethyl-1,1'-biisobenzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]

- 11. youtube.com [youtube.com]

A Technical Guide to the Reactivity of the Terminal Alkyne in 4'-Benzyloxyphenyl Acetylene

Audience: Researchers, Scientists, and Drug Development Professionals

Core Subject: 4'-Benzyloxyphenyl acetylene is a versatile building block in organic synthesis, prized for the reactivity of its terminal alkyne. This functional group serves as a linchpin for constructing complex molecular architectures through a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. The presence of the 4'-benzyloxyphenyl group provides steric bulk and electronic influence, and its benzyl ether moiety can be a stable protecting group or a point for further functionalization. This guide explores the principal reactions of this terminal alkyne, offering quantitative data, detailed experimental protocols, and mechanistic diagrams to facilitate its application in research and development.

Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is a highly efficient palladium-catalyzed reaction for forming a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[1] It is a cornerstone of modern organic synthesis, enabling the construction of conjugated systems found in pharmaceuticals, natural products, and advanced materials.[1] The terminal alkyne of this compound readily participates in this transformation. The reaction's efficiency can be influenced by the choice of catalyst, base, and solvent.[2]

Quantitative Data for Sonogashira Coupling

The following table summarizes representative conditions and yields for the Sonogashira coupling of aryl acetylenes, which serve as a model for the reactivity of this compound.

| Entry | Aryl Halide | Alkyne | Catalyst System (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Iodobenzene | Phenylacetylene | Pd/CuFe₂O₄ (3 mol% Pd) | K₂CO₃ | EtOH | 70 | 1-2 | 95 |

| 2 | 4-Iodotoluene | Phenylacetylene | 5% Pd on Al₂O₃ / 0.1% Cu₂O | - | THF-DMA (9:1) | 75-80 | 72 (batch), <1 (flow) | 60 (flow) |

| 3 | 4-Bromoanisole | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (2.5) | TMP | DMSO | rt | 2 | 97 |

Data adapted from representative procedures for aryl acetylenes.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol describes a general procedure for the copper-free Sonogashira coupling of this compound with an aryl bromide.

Materials:

-

This compound (1.0 mmol, 208.26 mg)

-

Aryl bromide (1.2 mmol)

-

[DTBNpP]Pd(crotyl)Cl precatalyst (P2) (0.025 mmol, 12.5 mg)

-

2,2,6,6-Tetramethylpiperidine (TMP) (2.0 mmol, 337 µL)

-

Anhydrous Dimethyl Sulfoxide (DMSO) (5.0 mL)

-

Argon gas supply

-

Standard glassware (Schlenk flask, magnetic stirrer)

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add the [DTBNpP]Pd(crotyl)Cl precatalyst (2.5 mol%), the aryl bromide (1.2 equiv), and a magnetic stir bar.

-

Add anhydrous DMSO (5.0 mL) to the flask via syringe.

-

Add this compound (1.0 equiv) to the mixture.

-

Finally, add 2,2,6,6-tetramethylpiperidine (TMP) (2.0 equiv) to the reaction mixture and stir vigorously at room temperature.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.[1]

-

Upon completion, quench the reaction by adding 20 mL of water.

-

Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

-

Filter the mixture and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the desired coupled product.

Visualization: Sonogashira Catalytic Cycle

Caption: Catalytic cycle for the Sonogashira cross-coupling reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, the premier example of "click chemistry," is a robust and highly specific method for forming 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide.[3][4] This reaction is valued for its reliability, high yields, and tolerance of a wide range of functional groups, making it invaluable in drug discovery, bioconjugation, and materials science.[3] The terminal alkyne of this compound is an excellent substrate for this transformation.

Quantitative Data for CuAAC Reactions

The table below provides representative data for the CuAAC reaction between benzyl azide and various terminal alkynes.

| Entry | Alkyne | Azide | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Benzyl Azide | Cu-MONPs (10 ppm) | Water | 50 | 24 | 98 |

| 2 | Phenylacetylene | Benzyl Azide | CuSO₄·5H₂O, Na-Ascorbate | t-BuOH/H₂O | rt | 12 | >95 |

| 3 | Propargyl Alcohol | Benzyl Azide | CuSO₄·5H₂O, Na-Ascorbate | t-BuOH/H₂O | rt | 12 | >95 |

Data adapted from representative procedures for CuAAC reactions.[5]

Detailed Experimental Protocol: CuAAC Reaction

This protocol outlines a standard procedure for the synthesis of a 1,2,3-triazole from this compound and benzyl azide.

Materials:

-

This compound (1.0 mmol, 208.26 mg)

-

Benzyl azide (1.0 mmol, 133.15 mg)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 mmol, 12.5 mg)

-

Sodium ascorbate (0.1 mmol, 19.8 mg)

-

tert-Butanol (t-BuOH) (10 mL)

-

Water (10 mL)

-

Standard glassware

Procedure:

-

In a 50 mL round-bottom flask, dissolve this compound (1.0 equiv) and benzyl azide (1.0 equiv) in a 1:1 mixture of t-BuOH and water (20 mL total).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.1 equiv) in 1 mL of water.

-

Add the copper(II) sulfate pentahydrate (0.05 equiv) to the reaction flask and stir until dissolved.

-

Add the sodium ascorbate solution to the reaction mixture. The reaction is often accompanied by a color change.

-

Stir the mixture vigorously at room temperature for 12-24 hours. Monitor the reaction's completion by TLC.

-

After the reaction is complete, add 20 mL of water and extract the product with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, wash with saturated aqueous NH₄Cl solution, then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

-

If necessary, purify the resulting triazole product by recrystallization or column chromatography.

Visualization: CuAAC Experimental Workflow

Caption: A typical experimental workflow for a CuAAC "click" reaction.

Hydration of the Terminal Alkyne

The hydration of terminal alkynes is a fundamental transformation that typically yields methyl ketones via Markovnikov addition of water across the triple bond. This reaction can be catalyzed by various transition metals or strong acids. For this compound, this reaction provides a direct route to 4'-benzyloxyacetophenone, a valuable intermediate in medicinal chemistry.

Quantitative Data for Alkyne Hydration

The following table shows conditions for the hydration of acetylene derivatives.

| Entry | Alkyne | Catalyst System | Solvent | Temp (°C) | Yield (%) |

| 1 | Acetylene | (Fe₂O₃)ₓ:(MoO₃)ᵧ:(ZnO)₂:(Mn₂O₃)ₖ | Water (vapor) | 425 | 86.4 |

| 2 | Phenylacetylene | Cadmium fluoro aluminum | Water (vapor) | 300-400 | 90-92 |

| 3 | Acetylene | Zn-TfOH/AC | Water (vapor) | - | >95 (conversion) |

Data adapted from representative procedures for alkyne hydration.[6]

Detailed Experimental Protocol: Alkyne Hydration

This protocol describes a laboratory-scale acid-catalyzed hydration of this compound.

Materials:

-

This compound (1.0 mmol, 208.26 mg)

-

Sulfuric acid (H₂SO₄), concentrated (0.5 mL)

-

Ethanol (10 mL)

-

Water (2 mL)

-

Standard glassware

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 equiv) in ethanol (10 mL).

-

Slowly add water (2 mL) to the solution while stirring.

-

Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the mixture. The flask may become warm.

-

Heat the reaction mixture to reflux (approx. 80-90 °C) and maintain for 4-6 hours.

-

Monitor the disappearance of the starting material by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully neutralize it by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

-

Extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solution to obtain the crude product.

-

Purify the resulting 4'-benzyloxyacetophenone by column chromatography or recrystallization.

Visualization: Alkyne Hydration Pathway

Caption: Reaction pathway for the acid-catalyzed hydration of a terminal alkyne.

Stability and Deprotection of the Benzyl Ether

The benzyl (Bn) group is a common and robust protecting group for phenols. It is stable to a wide range of reaction conditions, including those typically employed for Sonogashira couplings and CuAAC reactions. However, it can be readily removed when desired, most commonly via palladium-catalyzed hydrogenation.

Detailed Experimental Protocol: Benzyl Group Deprotection

This protocol describes the deprotection of the 4'-benzyloxy group to yield the corresponding phenol.

Materials:

-

Substrate (e.g., product from a previous reaction) (1.0 mmol)

-

Palladium on carbon (Pd/C), 10 wt% (10 mol% Pd)

-

Methanol or Ethyl Acetate (20 mL)

-

Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)

-

Standard glassware

Procedure:

-

Dissolve the benzylated compound (1.0 equiv) in methanol or ethyl acetate (20 mL) in a round-bottom flask.

-

Carefully add 10% Pd/C catalyst (approx. 10 mol% relative to the substrate) to the solution.

-

Secure a balloon filled with hydrogen gas to the flask (or use a Parr hydrogenator).

-

Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere is replaced by hydrogen.

-

Stir the reaction mixture vigorously under a positive pressure of hydrogen (1 atm) at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).

-

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Use caution as the catalyst can be pyrophoric.

-

Wash the Celite pad with additional solvent (methanol or ethyl acetate).

-

Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected phenolic product. Further purification is often not necessary.

References

- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 2. books.lucp.net [books.lucp.net]

- 3. interchim.fr [interchim.fr]

- 4. science.thewire.in [science.thewire.in]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 4'-Benzyloxyphenyl Acetylene in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4'-benzyloxyphenyl acetylene in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This powerful ligation reaction facilitates the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles, which are of significant interest in medicinal chemistry and materials science.

Introduction to this compound in CuAAC

This compound is a terminal alkyne that serves as a versatile building block in CuAAC reactions. The presence of the benzyloxy group offers several advantages, including increased lipophilicity, which can be beneficial for modulating the pharmacokinetic properties of drug candidates. The resulting triazole products incorporating the 4-(benzyloxy)phenyl moiety have shown promising biological activities, particularly as antifungal agents.

The CuAAC reaction is renowned for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making it an ideal tool for the rapid synthesis of diverse molecular libraries for drug discovery and for the creation of complex molecular architectures.

Applications in Drug Discovery

The 1,2,3-triazole core is a valuable pharmacophore due to its metabolic stability and its ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets. The incorporation of the this compound moiety into triazole structures has led to the development of compounds with potent biological activities.

A notable application is in the development of novel antifungal agents. Triazoles containing a benzyloxy phenyl isoxazole side chain have demonstrated outstanding in vitro activity against a range of pathogenic fungi, including drug-resistant strains. This highlights the potential of this compound as a key structural component in the design of new and effective antifungal drugs.

Antifungal Mechanism of Action

The primary mechanism of action for triazole-based antifungal drugs is the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase (CYP51). This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting CYP51, triazoles disrupt ergosterol production, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity and function of the fungal cell membrane.

Experimental Protocols

The following are generalized protocols for the CuAAC reaction using this compound. The specific conditions may require optimization based on the azide substrate and the desired scale of the reaction.

Protocol 1: Small-Scale Synthesis using in situ Generated Cu(I)

This protocol utilizes the common and convenient method of generating the active Cu(I) catalyst in situ from copper(II) sulfate and a reducing agent.

Materials:

-

This compound

-

Azide of choice (e.g., benzyl azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Solvent: e.g., a 1:1 mixture of tert-butanol and water, or dimethylformamide (DMF)

-

Reaction vessel (e.g., round-bottom flask)

-

Magnetic stirrer

Procedure:

-

In a reaction vessel, dissolve this compound (1.0 equivalent) and the desired azide (1.0-1.2 equivalents) in the chosen solvent.

-

In a separate vial, prepare a fresh solution of sodium ascorbate (5-10 mol%) in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (1-5 mol%) in water.

-

To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 1-24 hours).

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 1,4-disubstituted triazole.

Protocol 2: Synthesis using a Cu(I) Catalyst Source

This protocol uses a pre-formed Cu(I) catalyst, which can sometimes offer better reproducibility.

Materials:

-

This compound

-

Azide of choice

-

Copper(I) source (e.g., copper(I) iodide (CuI) or [Cu(CH₃CN)₄]PF₆)

-

Solvent: e.g., anhydrous and degassed tetrahydrofuran (THF) or dichloromethane (DCM)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Schlenk flask or similar apparatus

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere, add the copper(I) catalyst (1-5 mol%).

-

Add the anhydrous, degassed solvent.

-

Add this compound (1.0 equivalent) and the desired azide (1.0 equivalent) to the flask.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Once the reaction is complete, quench the reaction by exposing it to air.

-

Dilute the mixture with a suitable organic solvent and wash with a saturated aqueous solution of ammonium chloride to remove the copper catalyst.

-

Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography as described in Protocol 1.

Data Presentation

The following table summarizes representative quantitative data for CuAAC reactions of phenylacetylene derivatives with benzyl azide under various conditions. While specific data for this compound is not widely published in comparative tables, the data for structurally similar alkynes provides a strong indication of expected performance. The benzyloxy group is not expected to significantly hinder the reaction electronically and may improve solubility in certain organic solvents.

| Alkyne | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Phenylacetylene | CuSO₄·5H₂O (1) / NaAsc (5) | t-BuOH/H₂O (1:1) | Room Temp. | 12-24 | >95 |

| Phenylacetylene | CuI (1) | Cyrene™ | 30 | 4 | >99 |